3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidines, including our compound of interest, have been explored for their antimicrobial potential. Researchers have synthesized derivatives of this pyrazolo[1,5-a]pyrimidine scaffold and evaluated their efficacy against bacterial and fungal strains. These compounds show promise as novel antimicrobial agents, addressing the challenges posed by multidrug-resistant pathogens .
Anticancer Properties
In the realm of cancer research, novel pyrazole derivatives have been investigated. For instance, the compound 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide demonstrated potent anticancer activity against A375 cell lines. Its IC50 value of 4.2 μM highlights its potential as an effective anticancer agent .
Antiviral Applications
Researchers have also explored pyrazolo[1,5-a]pyrimidines for antiviral purposes. A library of 4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide nucleosides was synthesized and screened for anti-vesicular stomatitis virus (VSV) activity. These compounds represent a new avenue for combating viral infections .
Optical Applications
Interestingly, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. Their tunable photophysical properties make them attractive candidates for various optical devices and sensors .
Cholinesterase Inhibition
The compound (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione exhibited significant inhibitory activity against cholinesterase enzymes (AChE and BChE). This finding suggests potential applications in neurological disorders and cognitive health .
Other Biological Activities
Beyond the mentioned areas, pyrazolo[1,5-a]pyrimidines have been investigated for antioxidant, anti-inflammatory, and analgesic properties. Their diverse pharmacological effects continue to intrigue researchers .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values in the nanomolar range .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . This leads to the inhibition of the growth of tumor cells .
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOSUKYNPSNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
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